molecular formula C4H8O B110119 2-Methyloxetane CAS No. 2167-39-7

2-Methyloxetane

Cat. No. B110119
CAS RN: 2167-39-7
M. Wt: 72.11 g/mol
InChI Key: FZIIBDOXPQOKBP-UHFFFAOYSA-N
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Description

2-Methyloxetane is a chemical compound with the molecular formula C4H8O . It has an average mass of 72.106 Da and a monoisotopic mass of 72.057518 Da .


Synthesis Analysis

The synthesis of 2-Methyloxetane has been studied theoretically using DFT, MPn and CASPT2//CASSCF methods . The thermal fragmentation of 2-methyloxetane yields two different sets of products due to ring asymmetry . The process takes place via two different reaction pathways, one of which prevails over the other .


Molecular Structure Analysis

The molecular structure of 2-Methyloxetane has been analyzed using various methods. The 60 MHz PMR sub-spectral analysis of 2-methyloxetane has been carried out approximating some weak couplings to zero . The proton chemical shifts and the proton-proton couplings are reported .


Chemical Reactions Analysis

The chemical reactions of 2-Methyloxetane have been studied extensively. The thermal decomposition of 2-methyloxetane in the gas phase has been studied experimentally over the temperature range 660–760 K . The process takes place via two different reaction pathways . Oxetane thermolysis (and the reverse reaction) has also aroused interest in establishing whether it takes place in a concerted manner or in two steps involving cleavage of the two bonds to be broken—or their formation in the reverse reaction—which would require the presence of a biradical intermediate .


Physical And Chemical Properties Analysis

2-Methyloxetane has a molecular formula of C4H8O, an average mass of 72.106 Da, and a monoisotopic mass of 72.057518 Da .

Scientific Research Applications

Sustainable Solvent for Green Extraction

2-Methyloxolane (2-MeOx), a bio-based solvent, is increasingly recognized for its potential to substitute hexane in the extraction of natural products and food ingredients. It boasts a favorable environmental and toxicological profile compared to petroleum-based solvents, making it a promising alternative in plant-based chemistry. Studies highlight 2-MeOx's solvent power, extraction efficiency, and positive impacts on technology, economy, and safety in industrial applications (Rapinel et al., 2020).

Antimicrobial Applications

A novel class of copolyoxetanes featuring quaternary ammonium and PEG-like side chains demonstrated significant antimicrobial effectiveness. These compounds, based on modifications of 2-methyloxetane, showed promising results against a range of pathogenic bacteria while maintaining low cytotoxicity toward human cells, indicating potential applications as therapeutic agents (Chakrabarty et al., 2011).

Polymerization and Material Science

The polymerization of ethyl-3-(acryloyloxy)methyloxetane (EAO) via Atom Transfer Radical Polymerization (ATRP) has been explored, revealing the stability of the oxetane group during polymerization. This process contributes to advancements in material science, particularly in developing novel polymeric materials with specific properties (Singha et al., 2005).

Safety And Hazards

The safety data sheet for 2-Methyloxetane indicates that it is a flammable liquid and vapor, harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for 2-Methyloxetane research could involve further studies on its synthesis, reactivity, and medicinal chemistry . There is also potential for more detailed insight into the chemical kinetics of cyclic ethers, which remains critical to high-fidelity numerical modeling of combustion .

properties

IUPAC Name

2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIIBDOXPQOKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870944
Record name 2-Methyloxetane
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

218.0 [mmHg]
Record name 1,3-Epoxybutane
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Mechanism of Action

Groups of industrial and lab chemicals were tested for their alkylation activity using 4-(p-nitrobenzyl)pyridine and deoxyguanosine as nucleophiles. The alkylation activity was compared with mutagenicity of the chemicals to Escherichia coli WP2 uvrA without metabolic activation. All the epoxide-containing compounds including simple epoxides and glycidyl ethers elicited alkylation activity and mutagenicity. There was a reasonable correlation between the rate of alkylation and mutagenic potency. All the methylating and ethylating compounds tested were active but no correlation was observed between rate of alkylation and mutagenic potency, apparently due to the different types of alkylation products formed. There was no evidence among the chemicals tested of an alkylating nonmutagen. Thus, evidence of alkylation activity appears to indicate mutagenic risk. /Epoxides/
Record name 1,3-EPOXYBUTANE
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Product Name

2-Methyloxetane

CAS RN

2167-39-7
Record name 2-Methyloxetane
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Record name 1,3-Butylene oxide
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Record name 2-Methyloxetane
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Record name 2-METHYLOXETANE
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Record name 1,3-EPOXYBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxetane
Reactant of Route 2
2-Methyloxetane
Reactant of Route 3
2-Methyloxetane
Reactant of Route 4
2-Methyloxetane
Reactant of Route 5
2-Methyloxetane
Reactant of Route 6
2-Methyloxetane

Citations

For This Compound
282
Citations
L Zalotai, T Bérces, F Márta - Journal of the Chemical Society, Faraday …, 1990 - pubs.rsc.org
The thermal decomposition of 2-methyloxetane and 3-… were determined for 2-methyloxetane decomposition into C3H6+ … the two-channel decomposition of 2-methyloxetane. Finally, the …
Number of citations: 10 pubs.rsc.org
M Segi, M Takebe, S Masuda, T Nakajima… - Bulletin of the Chemical …, 1982 - journal.csj.jp
… The Friedel-Crafts alkylation of benzene with (--)-2-methyloxetane in the presence of Lewis … This paper describes the alkylation of benzene with (--)-2-methyloxetane in the presence of …
Number of citations: 28 www.journal.csj.jp
DG Lister, ME Charro, JC López, JL Alonso… - Chemical physics, 1993 - Elsevier
The conformation and ring-puckering vibration of 2-methyloxetane from … vibration of 2-methyloxetane … The monosubstituted methyl derivatives 2-methyloxetane (2M0 (II) ) and 3-…
Number of citations: 13 www.sciencedirect.com
J Martín-Ortiz, JJ Quirante - Theoretical Chemistry Accounts, 2011 - Springer
… To this end, we studied 2-methyloxetane, asymmetric substitution in which affords the obtainment of two different sets of products via two different reaction pathways. Also, we …
Number of citations: 6 link.springer.com
W Kirmse, P Van Chiem, V Schurig - Tetrahedron letters, 1985 - Elsevier
… Here we communicate our results with 2-methyloxetane. Dilute solutions of diazomethane in 2-methyloxetane (J)4 were photolyzed by means of a medium-pressure …
Number of citations: 51 www.sciencedirect.com
LM Dollinger, AJ Ndakala… - The Journal of …, 1999 - ACS Publications
… An example of path b is reported in which an 1 H NMR-monitored reaction between 2-methyleneoxetane and acetic acid in carbon tetrachloride provided 2-acetoxy-2-methyloxetane in …
Number of citations: 67 pubs.acs.org
K Hintzer, B Koppenhoefer… - The Journal of Organic …, 1982 - ACS Publications
… , is also confirmed for 2-methyloxetane (1). The availability of 2-methyloxetane (1) of … a prerequisite for the study of the chiral properties of optically active poly(2methyloxetane).1 …
Number of citations: 62 pubs.acs.org
J Jokisaari - Zeitschrift für Naturforschung A, 1971 - degruyter.com
… The 60 MHz PMR sub-spectral analysis of 2-methyloxetane (A3BCDEF spin system) has been … ring in 2-methyloxetane, affect the spectral parameters of the protons under inspection. …
Number of citations: 3 www.degruyter.com
E Riande, JG De la Campa, J Guzman… - Macromolecules, 1984 - ACS Publications
… Thus it can be discovered whether the polymerization of 2methyloxetane is an ideal random … These results indicate, therefore, that the polymerization process of 2-methyloxetane is not …
Number of citations: 2 pubs.acs.org
MG Duke, KA Holbrook - Journal of the Chemical Society, Faraday …, 1984 - pubs.rsc.org
… with studies of the thermolysis of various oxetane molecules, we reported previously the results of work on hydrogen abstraction by methyl radicals from oxetane, 2-methyloxetane and 2,…
Number of citations: 3 pubs.rsc.org

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